molecular formula C10H11NO B1582549 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol CAS No. 29767-97-3

2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol

Cat. No. B1582549
CAS RN: 29767-97-3
M. Wt: 161.2 g/mol
InChI Key: YBUWIVMOMHEALF-UHFFFAOYSA-N
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Description

“2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is a chemical compound with the CAS Number: 55384-91-3 . It has a molecular weight of 161.2 and its IUPAC name is 2-methyl-4-(4-pyridinyl)-3-butyn-2-ol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is 1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3 . The crystal structure of a similar compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, has been reported . It is monoclinic, with a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å3, Z = 4 .


Physical And Chemical Properties Analysis

“2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is a solid compound . Its molecular weight is 161.2 .

Scientific Research Applications

  • Crystallography

    • The compound “2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol” has been studied for its crystal structure . The study was published in the journal “Zeitschrift für Kristallographie - New Crystal Structures”.
    • The crystal structure was determined using X-ray diffraction methods. The compound crystallizes in the monoclinic space group P2 1 /c with unit cell parameters a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å 3, Z = 4 .
    • The results showed that the crystal structure was successfully determined with R gt (F) = 0.0488, wR ref (F 2) = 0.1222, T = 298 K .
  • Chemical Properties

    • “2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol” is a solid compound with a molecular weight of 161.2 .
  • Pharmaceutical Research

    • This compound could potentially be used in pharmaceutical research. For instance, it is an impurity of Levetiracetam , the (S)-enantiomer of Etiracetam and the ethyl analog of Piracetam . These are all nootropic drugs used to enhance cognitive function.
  • Synthesis of Other Compounds

    • “2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” could potentially be used as a reactant in the synthesis of other compounds . For example, it can be used in the synthesis of di-2-pyridyl thionocarbonate, a dehydration and thiocarbonyl transfer reagent .
  • Heterocyclic Compound Synthesis

    • This compound could potentially be used in the synthesis of alkynyl-substituted pyrazine and pyridine derivatives . These derivatives have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .
    • The methods of application would involve palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
    • The outcomes of such research could include the synthesis of new compounds with potential applications in various fields, such as pharmaceutical chemistry .
  • Pharmaceutical Applications

    • “2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” could potentially be used in the development of new pharmaceuticals . For example, it could be used in the synthesis of new drugs for treating and/or preventing allergic and immune diseases, inflammatory dermatosis, and neurodegenerative disorders .
    • The outcomes of such research could include the development of new therapeutic strategies for various diseases .

properties

IUPAC Name

2-methyl-4-pyridin-2-ylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,12)7-6-9-5-3-4-8-11-9/h3-5,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWIVMOMHEALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351380
Record name 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol

CAS RN

29767-97-3
Record name 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Sun, B Wang, N Gu, JT Yu, J Cheng - Organic letters, 2017 - ACS Publications
A palladium-catalyzed, three-component reaction between propargylic alcohols, CO 2 , and aryl halides was developed whereby a sequential carboxylation, trans-oxopalladation of the …
Number of citations: 62 pubs.acs.org
Y Hu, S Dong, Z Zhang, L Wang… - Catalysis Science & …, 2021 - pubs.rsc.org
[Emim][OAc]/AgOAc has been reported to be an efficient catalyst for the hydration of propargylic alcohols without Hg. However, the mechanism is not easy to elucidate because of the …
Number of citations: 6 pubs.rsc.org
L Ouyang, X Tang, H He, C Qi, W Xiong… - Advanced Synthesis …, 2015 - Wiley Online Library
We have successfully demonstrated that in the presence of N,N‐diisopropylethylamine, copper iodide could efficiently catalyze the coupling of internal propargylic alcohols with carbon …
Number of citations: 62 onlinelibrary.wiley.com
C Qi, H Jiang, L Huang, G Yuan, Y Ren - Organic Letters, 2011 - ACS Publications
A novel carbon dioxide triggered and copper-catalyzed domino reaction for the efficient synthesis of highly substituted 3(2H)-furanones from readily available nitriles and propargylic …
Number of citations: 70 pubs.acs.org
M Nomura, M Kanamori, Y Yamaguchi, N Tateno… - Journal of …, 2009 - Elsevier
One-pot reaction of [CpCo(CO) 2 ], elemental sulfur with some heterocycle-substituted alkynes (R–CC–HET) produced [CpCo(dithiolene)] complexes with 2 PyOBn (2), with both 2 …
Number of citations: 5 www.sciencedirect.com
J Dong, R Ping, X Dai, D Wang, F Liu, S Du… - Journal of CO2 …, 2022 - Elsevier
The combination of pyrrolidine-2,5-dione-derived ionic liquids with silver acetate (AgOAc) were developed as binary catalysts for conversion of simulated flue gas CO 2 and propargylic …
Number of citations: 2 www.sciencedirect.com
P Arsenyan, J Vasiljeva, S Belyakov… - European Journal of …, 2015 - Wiley Online Library
Convenient methods for the preparation of stable, fused selenazolinium salt systems with a Se–N + bond have been developed. The mechanism for the formation of the selenazole …
H He, C Qi, X Hu, Y Guan, H Jiang - Green Chemistry, 2014 - pubs.rsc.org
A carbon dioxide-promoted and silver acetate-catalyzed hydration of propargylic alcohols for the efficient synthesis of tertiary α-hydroxy ketones has been developed. The reaction is …
Number of citations: 84 pubs.rsc.org
J Vávra - 2010 - dspace.cuni.cz
Helicenes1 are ortho-condensed polycyclic aromatic compounds, in which benzene rings or aromatic heterocycles are angularly annulated. When the number of rings is four and more, …
Number of citations: 0 dspace.cuni.cz
R Dalpozzo, N Della Ca', B Gabriele, R Mancuso - Catalysts, 2019 - mdpi.com
Carbon dioxide produced by human activities is one of the main contributions responsible for the greenhouse effect, which is modifying the Earth’s climate. Therefore, post-combustion …
Number of citations: 59 www.mdpi.com

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